1-(4-Methylphenyl)-2-nitroethanol
Description
This compound is synthesized via an asymmetric Henry reaction, where 4-methylbenzaldehyde reacts with nitromethane in the presence of a chiral catalyst. The reaction typically employs (R)-29 (a bisisoquinoline-derived catalyst) to achieve enantioselectivity, yielding the (R)-enantiomer with 88% enantiomeric excess (ee) .
Key Synthetic Procedure (from ):
- Reactants: 4-methylbenzaldehyde (1 equiv), nitromethane (20 equiv).
- Catalyst: (R)-29 (10 mol%).
- Conditions: Ethanol or similar solvent, room temperature.
- Purification: Flash column chromatography (ethyl acetate/hexane = 1:8).
- Yield: 65% isolated yield.
- ¹H NMR (CDCl₃): δ 2.36 (s, CH₃), 4.46–4.64 (m, CH₂NO₂), 5.40–5.46 (m, CHOH), 7.26–7.30 (m, ArH).
- ¹³C NMR (CDCl₃): δ 21.2 (CH₃), 70.9 (CH₂NO₂), 81.3 (CHOH), 125.9–139.0 (aromatic carbons).
This compound serves as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-nitroethanol |
InChI |
InChI=1S/C9H11NO3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3 |
InChI Key |
IZWUDFARMFNVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 4-Methyl vs. 3-Methyl Derivatives
The position of the methyl group on the phenyl ring significantly impacts reactivity, yield, and stereoselectivity. Below is a comparison between 1-(4-methylphenyl)-2-nitroethanol and its 3-methyl isomer:
Key Observations :
- Yield : The para-methyl derivative exhibits a higher yield (65% vs. 57%), likely due to reduced steric hindrance during the Henry reaction.
- Stereoselectivity : The ee of 88% for the para-methyl compound suggests superior chiral induction compared to the meta-methyl analog, where ee data is unreported.
- NMR Shifts : The para-methyl group deshields aromatic protons less than the meta-methyl substituent, leading to subtle differences in chemical shifts.
Comparison with Other Nitroalcohol Derivatives
- Halogenated Analogs (e.g., 1-(2-chloro-5-nitrophenyl)-1-phenyl-2-nitroethanol): Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring may alter reactivity and hydrogen-bonding patterns in crystallization .
Precursor Compounds
- 1-(4-Methylphenyl)ethanol: A precursor synthesized via NaBH₄ reduction of 4-methylacetophenone (). Lacks the nitro group, making it less polar and reactive.
- 4-Methylbenzaldehyde: The starting aldehyde for this compound. Its electron-donating methyl group enhances nucleophilicity in the Henry reaction.
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